3,3'-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol)
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Overview
Description
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) is an organic compound with the molecular formula C9H18O4 It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) typically involves the reaction of 1,3-dioxolane with propan-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce various alcohols.
Scientific Research Applications
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a potential precursor for biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) exerts its effects depends on its specific application. In chemical reactions, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,3-Dioxolane-2,2-diyl)diethanol: This compound has a similar structure but with ethyl groups instead of propyl groups.
1,3-Dioxolane-2,2-diethanol: Another similar compound with two hydroxyl groups attached to the dioxolane ring.
Uniqueness
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) is unique due to its specific arrangement of propyl groups and the dioxolane ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
5694-96-2 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[2-(3-hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O4/c10-5-1-3-9(4-2-6-11)12-7-8-13-9/h10-11H,1-8H2 |
InChI Key |
NGHHCLBHGBUZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCO)CCCO |
Origin of Product |
United States |
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